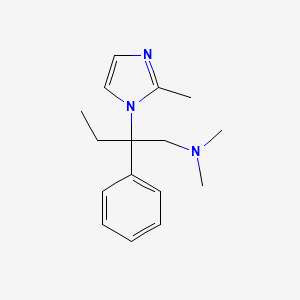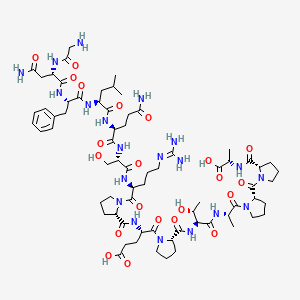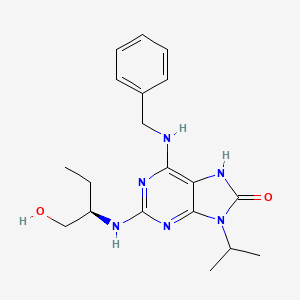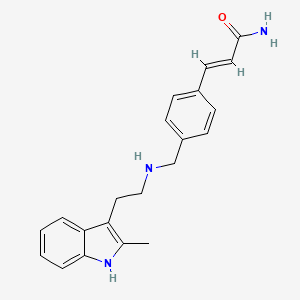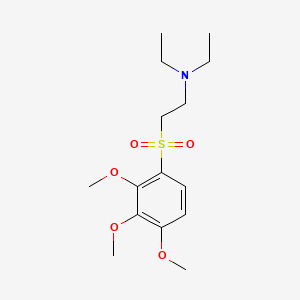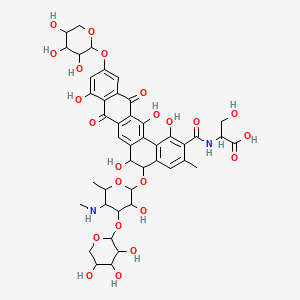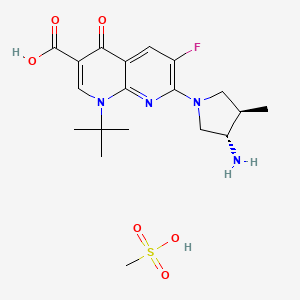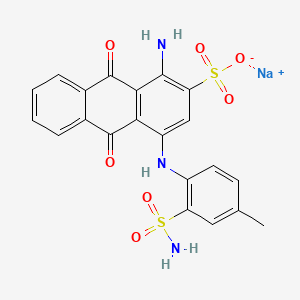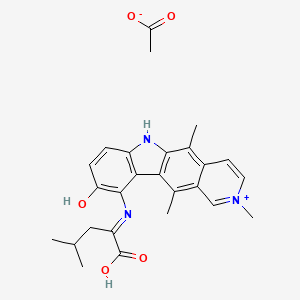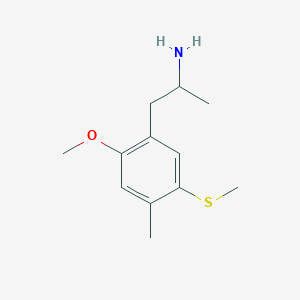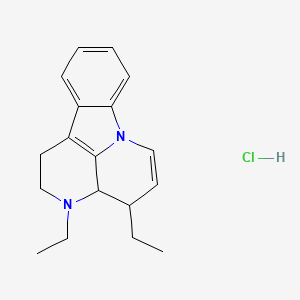
3,4-Diethyl-1,2,3,3a-tetrahydroindolo(3,2,1-de)(1,5)naphthyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride is a complex organic compound belonging to the indolonaphthyridine family. This compound is characterized by its unique structure, which combines indole and naphthyridine moieties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride typically involves multi-step organic reactions. One common method involves the Gould-Jacobs reaction, which includes the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various alkyl or aryl derivatives.
Applications De Recherche Scientifique
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-2,3,3a,4-tetrahydro-1H-indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylate monohydrochloride: Another indolonaphthyridine derivative with similar structural features.
Vinconate hydrochloride: Known for its effects on phosphatidylinositol hydrolysis.
Uniqueness
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride stands out due to its specific diethyl substitutions, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
94831-73-9 |
|---|---|
Formule moléculaire |
C18H23ClN2 |
Poids moléculaire |
302.8 g/mol |
Nom IUPAC |
4,6-diethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,9(16),10,12,14-pentaene;hydrochloride |
InChI |
InChI=1S/C18H22N2.ClH/c1-3-13-9-12-20-16-8-6-5-7-14(16)15-10-11-19(4-2)17(13)18(15)20;/h5-9,12-13,17H,3-4,10-11H2,1-2H3;1H |
Clé InChI |
CEAHFSPCSCWQHL-UHFFFAOYSA-N |
SMILES canonique |
CCC1C=CN2C3=CC=CC=C3C4=C2C1N(CC4)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


